molecular formula C20H17BrF3NO3 B15026032 1-{5-bromo-1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B15026032
M. Wt: 456.3 g/mol
InChI Key: RGIHEVFSOIVTIE-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features a brominated indole core, a methoxyphenoxypropyl side chain, and a trifluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps:

    Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Methoxyphenoxypropyl Side Chain: The methoxyphenol is reacted with 3-bromopropanol under basic conditions to form the methoxyphenoxypropyl intermediate.

    Coupling Reaction: The brominated indole and the methoxyphenoxypropyl intermediate are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Trifluoroethanone Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used in studies to understand the interaction of indole derivatives with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. The trifluoroethanone moiety can enhance the compound’s binding affinity and specificity by forming additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • **1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
  • 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

Uniqueness

The uniqueness of 1-{5-BROMO-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of a brominated indole core, a methoxyphenoxypropyl side chain, and a trifluoroethanone moiety. This combination provides the compound with unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H17BrF3NO3

Molecular Weight

456.3 g/mol

IUPAC Name

1-[5-bromo-1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C20H17BrF3NO3/c1-27-17-5-2-3-6-18(17)28-10-4-9-25-12-15(19(26)20(22,23)24)14-11-13(21)7-8-16(14)25/h2-3,5-8,11-12H,4,9-10H2,1H3

InChI Key

RGIHEVFSOIVTIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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